(E)-Pyrimidine-2-carbaldehyde oxime
CAS No.:
Cat. No.: VC16011793
Molecular Formula: C5H5N3O
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3O |
|---|---|
| Molecular Weight | 123.11 g/mol |
| IUPAC Name | (NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine |
| Standard InChI | InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4- |
| Standard InChI Key | IYKGJZGTTXURLS-YWEYNIOJSA-N |
| Isomeric SMILES | C1=CN=C(N=C1)/C=N\O |
| Canonical SMILES | C1=CN=C(N=C1)C=NO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(E)-Pyrimidine-2-carbaldehyde oxime belongs to the class of heterocyclic oximes, featuring a pyrimidine ring substituted at the 2-position with a carbaldehyde oxime group. The E configuration refers to the spatial arrangement of the oxime group (), where the hydroxylamine moiety is trans to the pyrimidine ring . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-N-[(Pyrimidin-2-yl)methylidene]hydroxylamine | |
| CAS Number | 39232-40-1 | |
| Molecular Formula | ||
| Molecular Weight | 123.11 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | 2–8°C |
The compound’s planar pyrimidine ring contributes to its aromaticity, while the oxime group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Spectroscopic and Computational Data
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: The molecular ion peak () at m/z 123.04 aligns with its exact mass .
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Computational Properties:
Synthesis and Chemical Reactivity
Synthetic Routes
(E)-Pyrimidine-2-carbaldehyde oxime is synthesized via condensation of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under acidic conditions . A representative protocol involves:
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Reagent Mixing: Combine pyrimidine-2-carbaldehyde (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
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Acid Catalysis: Add concentrated HCl (0.1 eq) and reflux at 80°C for 4–6 hours.
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Workup: Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography .
Key Reaction:
Yield optimization (up to 75%) is achieved using cesium carbonate () as a base in acetonitrile .
Reactivity and Derivatives
The oxime group undergoes characteristic reactions:
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Oximation: Reacts with ketones or aldehydes to form bis-oximes.
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Cyclization: Forms pyrimidine-fused heterocycles (e.g., 1,2,4-oxadiazoles) under dehydrating conditions .
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Nucleophilic Substitution: The pyrimidine ring’s electron-deficient nature allows for substitutions at the 4- and 5-positions with amines or thiols .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol; insoluble in nonpolar solvents .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Storage at 2–8°C prevents degradation .
Biological Activities and Applications
Agrochemical Applications
Pyrazole oxime derivatives (e.g., 8a–8w in ) show potent acaricidal activity against Tetranychus cinnabarinus (LC = 0.12 mg/L), suggesting potential for (E)-pyrimidine-2-carbaldehyde oxime as a pesticide precursor .
Analytical and Industrial Considerations
Quality Control
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HPLC Analysis: Reverse-phase C18 columns with UV detection at 254 nm ensure ≥98% purity .
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Elemental Analysis: Acceptable C, H, N margins: ±0.3% of theoretical values .
Future Directions
Research gaps include in vivo toxicity profiling and catalytic applications (e.g., ligand in coordination chemistry). Computational modeling could optimize its bioactivity by modifying substituents on the pyrimidine ring .
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